

Squalamine Lactate Protocol for In Vitro Angiogenesis Assays: Application Notes

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Compound of Interest

Compound Name: *Squalamine lactate*

Cat. No.: *B10800312*

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Introduction

Squalamine, a naturally occurring aminosterol lactate salt, has demonstrated potent anti-angiogenic properties, making it a subject of significant interest in cancer and ophthalmology research. This document provides detailed application notes and protocols for utilizing **squalamine lactate** in a suite of in vitro angiogenesis assays. These assays are fundamental for evaluating the efficacy and mechanism of action of anti-angiogenic compounds. The protocols provided herein focus on primary human umbilical vein endothelial cells (HUVECs), a standard cell model in angiogenesis research.

Mechanism of Action

Squalamine lactate exerts its anti-angiogenic effects through a multi-faceted mechanism. Upon entering activated endothelial cells via caveolae, it binds to and chaperones calmodulin. This action disrupts the downstream signaling cascades of several key pro-angiogenic growth factors, including Vascular Endothelial Growth Factor (VEGF), Platelet-Derived Growth Factor (PDGF), and basic Fibroblast Growth Factor (bFGF).^{[1][2]} This interference ultimately leads to the inhibition of endothelial cell proliferation, migration, and the formation of capillary-like structures.^[3] A key consequence of this disruption is the blockade of focal adhesion kinase (FAK) and mitogen-activated protein kinase (MAPK) phosphorylation.^{[1][4]}

Quantitative Data Summary

The inhibitory effects of **squalamine lactate** on in vitro angiogenesis are dose-dependent. The following tables summarize key quantitative data from preclinical studies.

Assay Type	Cell Type	Key Findings	Reference
Proliferation, Migration & Tube Formation	Growth Factor-Stimulated Endothelial Cells	IC50 of 0.5 μ M for inhibition.	[5]
VEGF-Induced Proliferation	HUVECs	Dose-dependent inhibition observed. Maximal suppression at 3.2 μ M; significant suppression at 1.6 μ M and 160 nM.	[6]
Mitogen-Induced Proliferation & Migration	Rat Brain Endothelial Cells	Inhibition of proliferation and migration induced by VEGF, bFGF, and PDGF.	[7]

Experimental Protocols

Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form three-dimensional, capillary-like networks when cultured on a basement membrane matrix, such as Matrigel®.

Materials:

- Human Umbilical Vein Endothelial Cells (HUVECs)
- Endothelial Cell Growth Medium (EGM-2)
- Basement Membrane Matrix (e.g., Matrigel®)

- **Squalamine lactate** stock solution
- VEGF (or other pro-angiogenic factor)
- 96-well tissue culture plates
- Calcein AM (for fluorescence imaging)

Protocol:

- **Matrigel® Coating:** Thaw Matrigel® on ice overnight. Using pre-chilled pipette tips, add 50 µL of Matrigel® to each well of a 96-well plate. Ensure the entire surface of the well is covered.
- **Gel Polymerization:** Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel® to solidify.
- **Cell Seeding:** Harvest HUVECs and resuspend them in EGM-2 at a density of 1×10^5 cells/mL.
- **Treatment Preparation:** Prepare serial dilutions of **squalamine lactate** in EGM-2. A typical concentration range to test would be from 0.1 µM to 10 µM. Also, prepare a positive control with a pro-angiogenic factor (e.g., 50 ng/mL VEGF) and a vehicle control.
- **Cell Plating and Treatment:** Add 100 µL of the HUVEC suspension to each Matrigel®-coated well. Immediately add the **squalamine lactate** dilutions, positive control, and vehicle control to the respective wells.
- **Incubation:** Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 4-18 hours.
- **Visualization and Quantification:**
 - After incubation, carefully remove the medium.
 - For fluorescent imaging, stain the cells with Calcein AM.
 - Capture images using a fluorescence microscope.

- Quantify the tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).

Endothelial Cell Proliferation Assay

This assay measures the effect of **squalamine lactate** on the proliferation of endothelial cells, often stimulated by a growth factor.

Materials:

- HUVECs
- EGM-2
- **Squalamine lactate** stock solution
- VEGF
- 96-well tissue culture plates
- Cell proliferation reagent (e.g., WST-1 or MTS)

Protocol:

- Cell Seeding: Seed HUVECs in a 96-well plate at a density of 5,000 cells per well in 100 μ L of EGM-2. Allow the cells to adhere overnight.
- Serum Starvation (Optional): To enhance the effect of exogenous growth factors, you can serum-starve the cells for 4-6 hours in a low-serum medium.
- Treatment: Prepare dilutions of **squalamine lactate** and VEGF in the appropriate cell culture medium. Add these solutions to the wells. Include a vehicle control and a positive control (VEGF alone).
- Incubation: Incubate the plate for 24-72 hours at 37°C and 5% CO₂.

- Quantification: Add the cell proliferation reagent to each well according to the manufacturer's instructions. After the recommended incubation period, measure the absorbance using a microplate reader. The absorbance is directly proportional to the number of viable, proliferating cells.

Endothelial Cell Migration Assay (Boyden Chamber Assay)

This assay evaluates the ability of **squalamine lactate** to inhibit the directional migration of endothelial cells towards a chemoattractant.

Materials:

- HUVECs
- Chemoattractant (e.g., VEGF or FBS)
- **Squalamine lactate** stock solution
- Boyden chamber inserts (e.g., Transwell®) with a porous membrane (typically 8 µm pores)
- 24-well plates
- Serum-free or low-serum medium

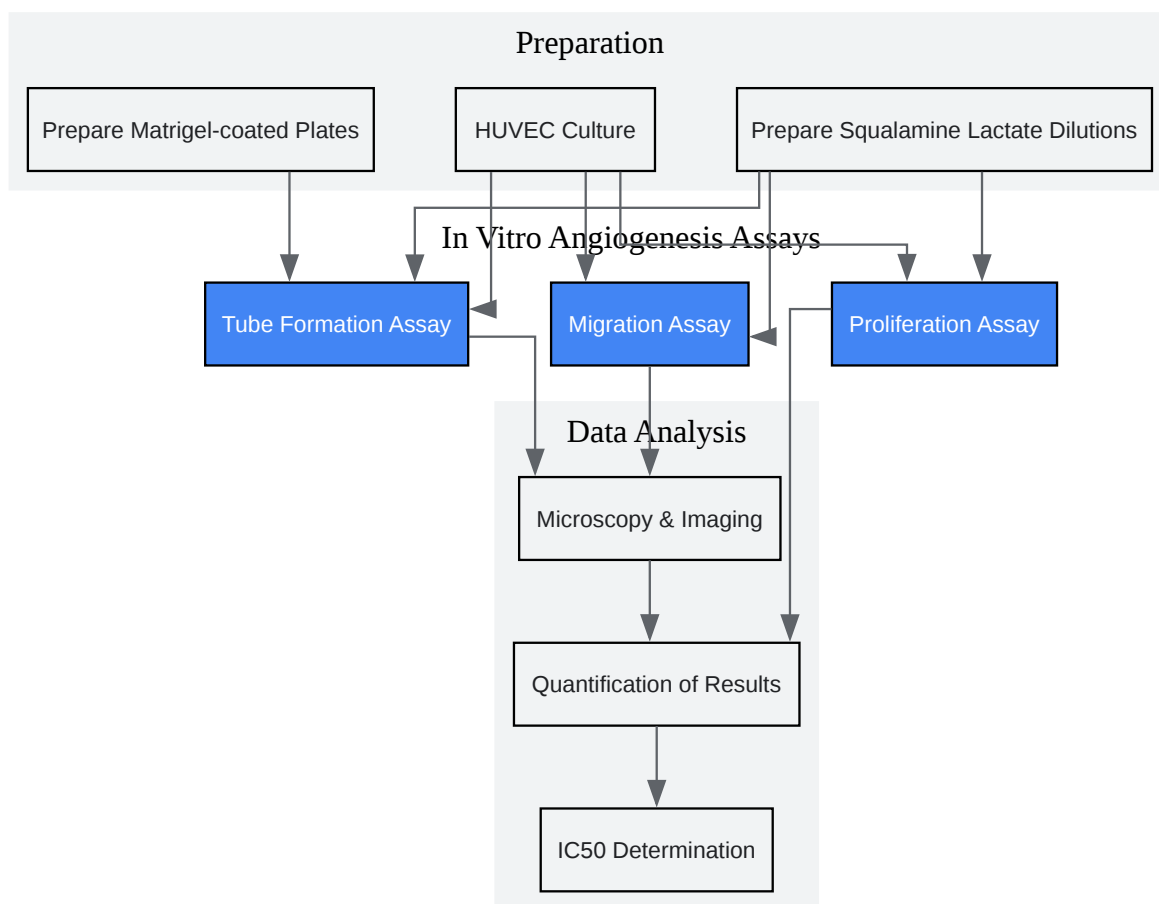
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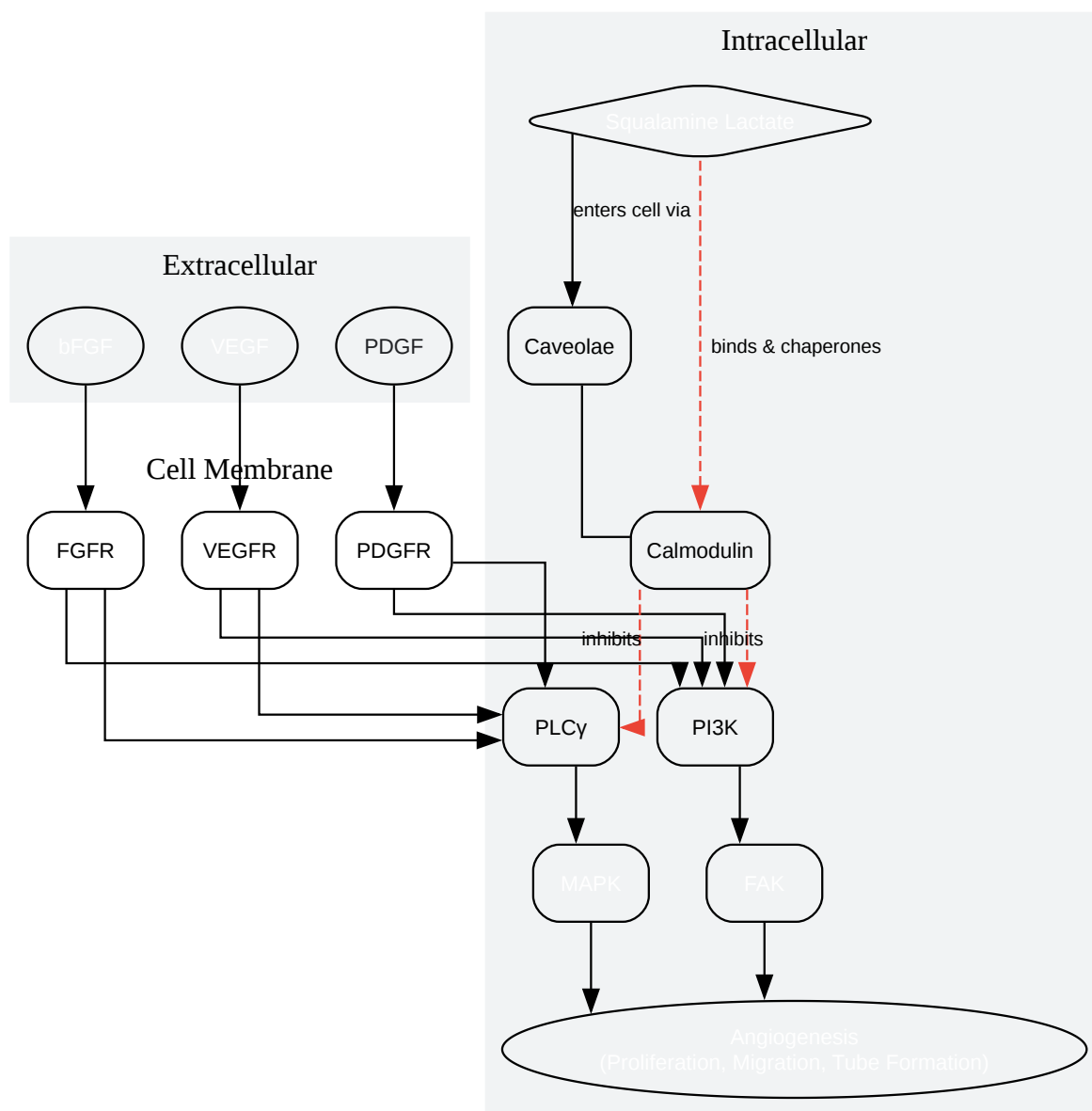
- Insert Preparation: If required, coat the top of the Boyden chamber inserts with an extracellular matrix protein (e.g., fibronectin or collagen) to promote cell attachment.
- Chemoattractant Addition: In the lower chamber of the 24-well plate, add medium containing the chemoattractant (e.g., 50 ng/mL VEGF).
- Cell Preparation and Treatment: Harvest HUVECs and resuspend them in serum-free or low-serum medium at a density of 1×10^6 cells/mL. Add the desired concentrations of **squalamine lactate** to the cell suspension.
- Cell Seeding: Add the treated HUVEC suspension to the upper chamber of the inserts.

- Incubation: Incubate the plate at 37°C and 5% CO₂ for 4-24 hours.
- Analysis:
 - After incubation, remove the non-migrated cells from the top surface of the membrane with a cotton swab.
 - Fix and stain the migrated cells on the bottom surface of the membrane (e.g., with Crystal Violet or DAPI).
 - Count the number of migrated cells in several microscopic fields for each insert.

Visualizations

Squalamine Lactate Experimental Workflow





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